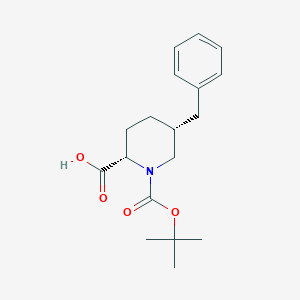![molecular formula C15H19NO6 B176894 (R)-β-[[(tert-ブトキシ)カルボニル]アミノ]-1,3-ベンゾジオキソール-5-プロパン酸 CAS No. 162240-68-8](/img/structure/B176894.png)
(R)-β-[[(tert-ブトキシ)カルボニル]アミノ]-1,3-ベンゾジオキソール-5-プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains a benzodioxole and propanoic acid group .
Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .
作用機序
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.
Pharmacokinetics
The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that the compound may have good stability and bioavailability.
Action Environment
The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound may be stable under a variety of environmental conditions.
実験室実験の利点と制限
The main advantage of using (R)-BTBP in laboratory experiments is its ability to form a chiral environment around the reaction center, which can help to direct the stereochemistry of the reaction. However, (R)-BTBP is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for (R)-BTBP research. These include the development of new synthetic methods for the synthesis of (R)-BTBP, the exploration of its use in biocatalysis, and the investigation of its biochemical and physiological effects. Additionally, further research could be done to explore the use of (R)-BTBP as a chiral auxiliary in asymmetric synthesis and to develop new applications for (R)-BTBP.
合成法
The synthesis of (R)-BTBP is typically accomplished using a combination of reductive amination and a Grignard reaction. The reductive amination is used to form a chiral amine from the reaction of an aldehyde or ketone and an amine. The Grignard reaction is then used to form the benzodioxole ring from the reaction of an aldehyde or ketone with a Grignard reagent. The resulting product is then treated with a tert-butyl carbamate to give the desired (R)-BTBP.
科学的研究の応用
有機合成における保護基としての使用
この化合物のtert-ブトキシカルボニル(Boc)基は、有機合成で広く用いられる保護基です . これは、水性条件下で、水酸化ナトリウムなどの塩基の存在下、ジ-tert-ブチルジカルボナートを使用してアミンに付加することができます . BOC基は、ジクロロメタン中のトリフルオロ酢酸などの強酸、またはメタノール中の塩酸で除去できます .
ジペプチド合成における応用
この化合物は、ジペプチド合成の出発物質として使用できます . この化合物から得られるtert-ブトキシカルボニル保護アミノ酸(Boc-AAIL)は、一般的なカップリング試薬と組み合わせてジペプチドを形成することができます .
アミノ酸イオン液体(AAIL)の合成における使用
この化合物は、市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAIL)から誘導される一連の室温イオン液体を調製するために使用できます . これらのイオン液体は、有機合成のさまざまな分野で潜在的な用途があります .
新規室温イオン液体(RTIL)の開発における使用
この化合物は、1-エチル-3-メチルイミダゾリウムカチオンと、市販のtert-ブトキシカルボニル(Boc)保護アミノ酸のアニオンからなる新規室温イオン液体(RTIL)の開発に使用できます .
保護
特性
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWIQGAZKFCDC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
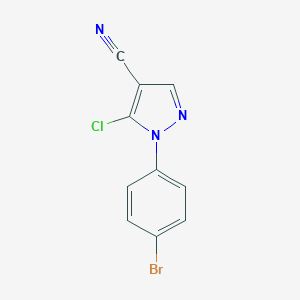
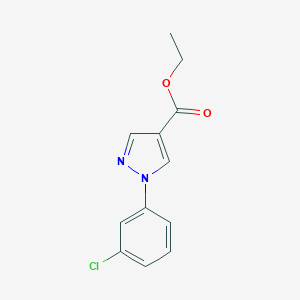
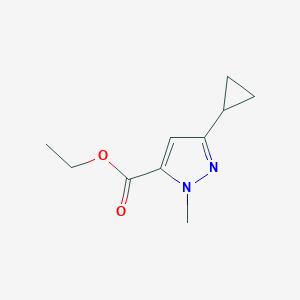
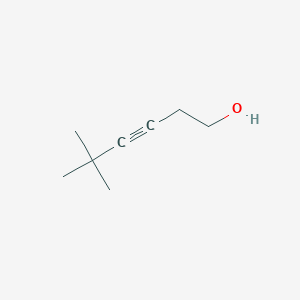

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
